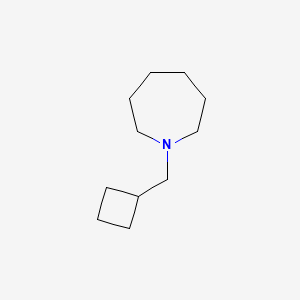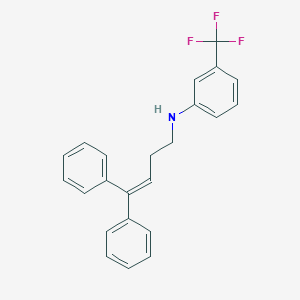![molecular formula C11H6Br2F3NO2S2 B12583852 4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide CAS No. 646040-68-8](/img/structure/B12583852.png)
4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a thiophene ring substituted with bromine atoms and a sulfonamide group, along with a trifluoromethylphenyl group. These structural elements contribute to its reactivity and potential utility in different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide typically involves multi-step organic synthesis techniques. One common method includes the bromination of thiophene derivatives followed by sulfonamide formation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific temperature conditions to achieve the desired substitution on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters is crucial to optimize the production process and minimize by-products.
化学反応の分析
Types of Reactions
4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by other groups through palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Catalysts: Palladium catalysts for coupling reactions
Solvents: Organic solvents like dichloromethane, toluene
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the bromine atoms can be replaced by aryl or alkyl groups, leading to the formation of new carbon-carbon bonds.
科学的研究の応用
4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide has several applications in scientific research:
Biology: Investigated for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
作用機序
The mechanism of action of 4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atoms on the thiophene ring can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Similar in structure but with a pyrrole ring instead of a thiophene ring.
2,6-Dibromo-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group and bromine atoms but lacks the sulfonamide group and thiophene ring.
Uniqueness
4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, sulfonamide group, and trifluoromethylphenyl group
特性
CAS番号 |
646040-68-8 |
|---|---|
分子式 |
C11H6Br2F3NO2S2 |
分子量 |
465.1 g/mol |
IUPAC名 |
4,5-dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H6Br2F3NO2S2/c12-8-5-9(20-10(8)13)21(18,19)17-7-3-1-6(2-4-7)11(14,15)16/h1-5,17H |
InChIキー |
DMEVTZGYMGOJBP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC(=C(S2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate](/img/structure/B12583769.png)
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12583785.png)

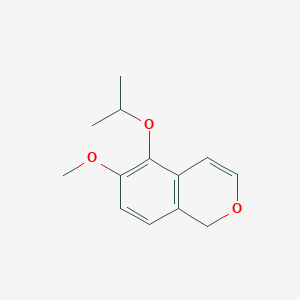
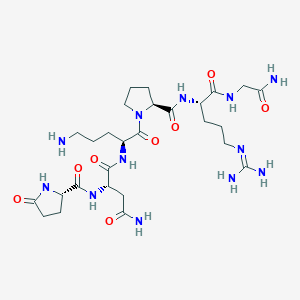
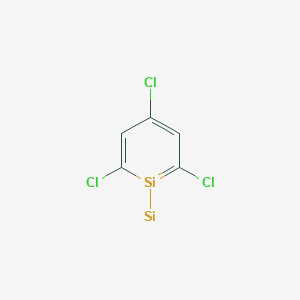
![5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile](/img/structure/B12583798.png)
![3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B12583800.png)
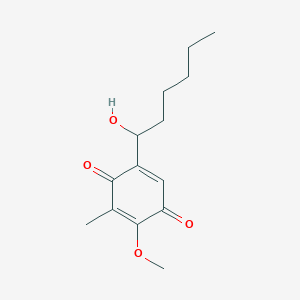
![2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]-](/img/structure/B12583814.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B12583819.png)
![2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B12583832.png)
